Ethyl 4-(3-phenylpropanamido)butanoate
Description
The study of bifunctional molecules, those possessing two different functional groups, is a cornerstone of modern organic chemistry. Ethyl 4-(3-phenylpropanamido)butanoate serves as an exemplary model in this regard, featuring both a robust amide bond and a reactive ester group. The presence of these two functionalities within a single molecular entity provides a rich platform for exploring intramolecular interactions and developing novel synthetic methodologies.
Amide and ester linkages are among the most fundamental and pervasive functional groups in the chemical and biological sciences. Amide bonds form the backbone of peptides and proteins, dictating their structure and function. Their remarkable stability is crucial for maintaining the integrity of biological systems. masterorganicchemistry.com In organic synthesis, the formation of amide bonds is a frequently employed transformation, essential for the construction of a vast array of pharmaceuticals, polymers, and other advanced materials. organic-chemistry.org
Ester functionalities are also widespread in nature, contributing to the fragrances of fruits and flowers and serving as key intermediates in various metabolic pathways. pressbooks.pubymdb.ca In the laboratory, esters are valued for their utility as protecting groups for carboxylic acids and as versatile precursors for the synthesis of other functional groups. mdpi.com The relative ease of both their formation and cleavage makes them indispensable tools for the synthetic chemist.
The investigation of N-acylated butanoate esters, such as this compound, is driven by the desire to understand the chemical behavior that arises from the proximate placement of an amide and an ester group. This specific arrangement allows for the study of:
Intramolecular Catalysis: The potential for one functional group to influence the reactivity of the other through space.
Differential Reactivity: The ability to selectively transform one functional group in the presence of the other, a key challenge in the synthesis of complex molecules.
From a bifunctional perspective, these molecules serve as simplified models for more complex systems, such as peptides with ester-containing side chains or polyesters containing amide linkages.
Research into compounds bearing both amide and ester functionalities is of significant academic relevance. It intersects with several key areas of chemical science, including:
Medicinal Chemistry: Many drug molecules are bifunctional, and understanding the interplay between different functional groups can aid in the design of new therapeutic agents with improved properties.
Materials Science: The properties of polymers are dictated by the nature of their constituent monomers and the linkages between them. The study of amide-ester compounds can inform the development of new materials with tailored characteristics.
Synthetic Methodology: The development of new chemical reactions and strategies for the selective synthesis and modification of bifunctional molecules is an ongoing area of research. researchgate.net
The insights gained from studying model compounds like this compound contribute to a deeper fundamental understanding of chemical reactivity and provide a foundation for advancements in these applied fields.
Physicochemical and Spectroscopic Data of this compound
As a model compound, the physicochemical and spectroscopic properties of this compound are of interest for its characterization and for predicting its behavior in various chemical environments. The following tables present expected data for this compound based on the analysis of its constituent functional groups and structural motifs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in methanol (B129727), ethanol, ethyl acetate, and dichloromethane; sparingly soluble in water. |
Table 2: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35-7.20 | m | 5H | Ar-H |
| 5.80 | br s | 1H | N-H |
| 4.12 | q | 2H | -OCH₂CH₃ |
| 3.40 | t | 2H | -NHCH₂- |
| 2.95 | t | 2H | Ar-CH₂- |
| 2.50 | t | 2H | -CH₂C(=O)NH- |
| 2.35 | t | 2H | -CH₂C(=O)O- |
| 1.90 | p | 2H | -NHCH₂CH₂- |
| 1.25 | t | 3H | -OCH₂CH₃ |
Table 3: Expected ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 173.5 | Ester C=O |
| 172.0 | Amide C=O |
| 141.0 | Ar-C (quaternary) |
| 128.5 | Ar-CH |
| 128.4 | Ar-CH |
| 126.2 | Ar-CH |
| 60.5 | -OCH₂CH₃ |
| 39.0 | -NHCH₂- |
| 38.5 | Ar-CH₂- |
| 31.8 | -CH₂C(=O)NH- |
| 31.0 | -CH₂C(=O)O- |
| 25.0 | -NHCH₂CH₂- |
| 14.2 | -OCH₂CH₃ |
Structure
3D Structure
Properties
CAS No. |
90068-81-8 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 4-(3-phenylpropanoylamino)butanoate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)9-6-12-16-14(17)11-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,17) |
InChI Key |
KUVOFIXBPLHUKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4 3 Phenylpropanamido Butanoate and Analogous Amide Ester Systems
Strategies for Amide Bond Formation in Complex Ester Scaffolds
The formation of an amide bond is a cornerstone of organic synthesis. However, when this transformation is required within a molecule that also contains a reactive ester group, chemoselectivity becomes a paramount challenge. This section delves into modern approaches that enable the selective synthesis of amides in the presence of esters.
Direct Amidation of Esters: Recent Advances and Substrate Scope
Direct amidation of esters, or aminolysis, is an atom-economical approach to amide synthesis that avoids the pre-activation of a carboxylic acid, thus generating alcohol as the sole byproduct. While traditionally challenging with unactivated esters due to the poor leaving group ability of the alkoxy group, recent advancements have significantly expanded the scope and practicality of this transformation. thermofisher.com
The direct reaction of an amine with an unactivated ester is often a slow process. However, the use of strong bases can significantly promote this transformation. A systematic study of base-promoted direct amidation has demonstrated its utility with a wide range of amines and esters. rsc.orgCurrent time information in Kanpur, IN. For instance, a protocol utilizing potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for the rapid acylation of various amines. rsc.org This system has been successfully applied to anilines, heterocyclic amines, and even aliphatic amines and guanidines. rsc.org
The reaction mechanism is believed to involve the deprotonation of the amine by the strong base, generating a more nucleophilic amide anion which then attacks the ester carbonyl. The subsequent elimination of the alkoxide furnishes the desired amide.
Table 1: Substrate Scope of Base-Mediated Aminolysis
| Ester Substrate | Amine Substrate | Base | Solvent | Yield (%) | Reference |
| Methyl 2-methoxybenzoate | 2-Aminopyrimidine | t-BuOK | DMSO | 63 | rsc.org |
| Methyl 2-methoxybenzoate | N,N'-Diphenylguanidine | t-BuOK | DMSO | 85 | rsc.org |
| Methyl 2-phenylacetate | 2-Aminopyrimidine | t-BuOK | DMSO | Moderate | rsc.org |
| Ethyl acetate | 4-Methylaniline | t-BuOK | DMSO | Moderate | rsc.org |
| Phenyl benzoate | Benzylamine | NaOtBu | Solvent-free | 90 (gram-scale) | bachem.comresearchgate.net |
Transition-metal catalysis has emerged as a powerful tool for activating otherwise unreactive bonds. In the context of amide synthesis, nickel catalysis has been particularly transformative. Nickel catalysts can activate and cleave the C–N bond of an existing amide, allowing for its conversion into other functional groups, including esters. sigmaaldrich.comnih.gov This process, while seemingly the reverse of the desired transformation, highlights the ability of nickel to mediate the interconversion of these functional groups.
More directly relevant to the synthesis of amides from esters, nickel-catalyzed methods have been developed for the direct amidation of esters. These reactions often proceed via the cleavage of the C(acyl)-O bond of the ester. iris-biotech.de For instance, combining a Ni(II) catalyst with a directing group on the substrate can facilitate the hydroamidation of alkenes, showcasing nickel's versatility in C-N bond formation. luxembourg-bio.com While the direct nickel-catalyzed aminolysis of simple esters is an area of ongoing research, the ability of nickel to activate ester and amide bonds underscores its potential in this field. commonorganicchemistry.comhepatochem.compeptide.com
Table 2: Examples of Nickel-Catalyzed C-N Bond Manipulations
| Transformation | Catalyst System | Substrates | Key Feature | Reference |
| Amide to Ester | Nickel catalyst | Amides, Alcohols | C-N bond cleavage | sigmaaldrich.comnih.gov |
| Hydroamidation of Alkenes | NiCl2(DME) | Alkenyl acid derivatives, Dioxazolones | Bidentate directing group | luxembourg-bio.com |
| Transamidation | Nickel catalyst | Boc-activated secondary amides, Amines | Weakening of amide C-N bond | hepatochem.comyoutube.com |
In the pursuit of more sustainable and environmentally benign synthetic methods, metal-free and organocatalytic approaches to direct amidation have gained significant attention. A notable example is a protocol for the direct amidation of unactivated esters under transition-metal-free and solvent-free conditions, using sodium tert-butoxide (NaOtBu) as a mediator. bachem.comchemistrysteps.com This method provides good to excellent yields of a wide range of amides at room temperature. bachem.com
Furthermore, the use of water as a green solvent has been explored for the direct amidation of esters without any additional catalysts or reagents. researchgate.netfishersci.co.uk This approach relies on heating a mixture of the ester and amine in water, leading to the formation of the amide and the corresponding alcohol, which can sometimes be recovered and reused. researchgate.net
Organocatalysis has also been applied to the aminolysis of esters. For instance, computational studies have investigated the mechanisms of organocatalyzed amidation of methylbenzoate, providing insights into the role of catalysts like 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgresearchgate.netcreative-proteomics.com These studies suggest that the organocatalyst, sometimes in concert with a cocatalyst molecule, activates the reactants and facilitates the nucleophilic attack of the amine on the ester. acs.orgresearchgate.netcreative-proteomics.com
Amide Bond Coupling via Carboxylic Acid Activation: Evolution of Reagents and Protocols
The most traditional and widely used method for amide bond formation involves the activation of a carboxylic acid, followed by reaction with an amine. This two-step process, often performed in a single pot, remains a mainstay of organic synthesis due to its reliability and broad substrate scope. peptide.com
Carbodiimide-Based Coupling Agents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are among the most common reagents for activating carboxylic acids. fishersci.co.ukpeptide.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. thermofisher.compeptide.com This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, releasing a urea (B33335) byproduct. thermofisher.comfishersci.co.uk
A significant challenge with carbodiimide-mediated couplings is the potential for side reactions, including the rearrangement of the O-acylisourea to a stable N-acylurea and racemization of chiral carboxylic acids. researchgate.netslideshare.net To mitigate these issues, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently employed. researchgate.netiris-biotech.de These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still sufficiently reactive to acylate the amine. slideshare.net
Phosphonium-Based Coupling Agents: Phosphonium (B103445) salts represent another major class of coupling reagents. nih.govcommonorganicchemistry.com A prominent example is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). wikipedia.orggoogleapis.com Similar to the additives used with carbodiimides, the BOP reagent converts the carboxylic acid into a benzotriazolyl active ester. wikipedia.orgwikipedia.org This is followed by nucleophilic attack from the amine to yield the amide.
An advantage of phosphonium reagents is that they often lead to cleaner reactions and can be more effective for difficult couplings, such as those involving sterically hindered amino acids. nih.gov A widely used alternative to BOP is (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), which avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA) that is generated when using BOP. commonorganicchemistry.comhepatochem.com Other phosphonium reagents, such as PyAOP, have also been developed and show high efficiency. luxembourg-bio.com
Table 3: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent (Acronym) | Key Features | Common Additives | Reference |
| Carbodiimide | N,N'-Dicyclohexylcarbodiimide (DCC) | Widely used, inexpensive. | HOBt, HOAt | fishersci.co.ukpeptide.com |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble reagent and byproduct. | HOBt, HOAt | fishersci.co.ukpeptide.com |
| Phosphonium | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | High reactivity, avoids some side reactions. | - | wikipedia.orggoogleapis.com |
| Phosphonium | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) | Safer alternative to BOP, no HMPA byproduct. | - | commonorganicchemistry.com |
Silyl (B83357) Ester Intermediates in Amidation Reactions
The use of silicon-based coupling reagents represents a mild and efficient alternative to conventional stoichiometric coupling agents for amide synthesis. core.ac.uk This strategy proceeds through the in situ activation of a carboxylic acid to a silyl ester intermediate, which is then readily susceptible to nucleophilic attack by an amine. thieme-connect.com Organosilicon compounds are advantageous due to their availability, ease of use, and their environmentally benign nature. core.ac.uk
The reactivity of the silyl ester can be modulated by the substituents on the silicon atom. worktribe.comthieme-connect.com Common reagents include chlorosilanes and hydrosilanes.
Chlorosilanes : Reagents like silicon tetrachloride (SiCl4) were among the first to be studied for this purpose. core.ac.uk While effective in generating the silyl ester for subsequent amidation, a significant drawback is the formation of hydrochloric acid (HCl) as a byproduct, which can pose a risk to sensitive functional groups or chiral centers within the molecule. core.ac.uk
Hydrosilanes : Arylsilanes are particularly effective, reacting with carboxylic acids to form silyl esters with the loss of hydrogen gas (H₂). thieme-connect.com This pathway is cleaner, producing simple byproducts and avoiding the generation of strong acids. thieme-connect.com
The general mechanism involves the formation of the silyl ester from the carboxylic acid, which then reacts with the amine to form the amide bond. This approach circumvents the need for pre-activation of the carboxylic acid, streamlining the synthetic process. The use of silyl esters as metastable reaction intermediates has been a subject of study since the 1960s, highlighting their long-standing importance in organic synthesis. worktribe.comthieme-connect.com
| Reagent Type | Example Reagent | Key Byproduct(s) | Primary Advantage | Primary Disadvantage | Citation |
| Chlorosilanes | Silicon tetrachloride (SiCl₄) | HCl | Efficient activation | HCl formation can harm sensitive substrates | core.ac.uk |
| Hydrosilanes | Arylsilanes | H₂ | Mild conditions, clean reaction | May require specific catalysts | thieme-connect.com |
| Alkoxysilanes | Tetramethoxysilane | Silica | Labile alkoxy groups, benign byproduct | Reaction rates can be slower | thieme-connect.com |
Malonic Ester Amide Synthesis as a Homologation Strategy
The malonic ester amide synthesis provides an efficient methodology for creating one-carbon homologated amides, offering a strategic alternative to methods requiring acyl chlorides or standard peptide coupling reagents. tandfonline.comresearchgate.net This approach utilizes α-substituted or unsubstituted diethyl malonates, which undergo a decarboxylative acylation reaction with a variety of primary or secondary amines. researchgate.net
This strategy is particularly valuable as it provides straightforward access to amides with both odd and even chain lengths and allows for a wide array of substituents on the alkyl or aryl portions of the molecule. tandfonline.com The process involves the condensation of the malonic ester derivative with an amine, followed by decarboxylation. This avoids the often harsh conditions and poor atom economy associated with traditional activating agents. researchgate.net The net result is the formation of an amide bond where the acyl group is effectively elongated by a methylene (B1212753) unit derived from the malonic ester.
Oxidative Amidation and C-C Bond Cleavage Approaches
Modern synthetic chemistry has explored novel pathways to amide bond formation that deviate from the classical condensation of a carboxylic acid and an amine. These include oxidative amidation and C-C bond cleavage strategies.
Oxidative Amidation: This approach allows for the synthesis of amides from more readily available precursors like aldehydes or alcohols. In one common pathway, an aldehyde reacts with an amine in situ to form a hemiaminal intermediate. ucl.ac.uk This intermediate is then oxidized to the corresponding amide. While many protocols use stoichiometric oxidants, catalytic systems have been developed that are more atom-economical. ucl.ac.uk For instance, copper-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts can be achieved using an oxidant like aqueous tert-butyl hydroperoxide. organic-chemistry.org These methods are often operationally simple and can accommodate a broad range of substrates, including chiral amines, without significant racemization. organic-chemistry.org
C-C Bond Cleavage: More unconventional strategies involve the cleavage of carbon-carbon bonds to construct the amide functionality. For example, IBX (2-iodoxybenzoic acid) can promote a selective oxidative cleavage of the C(aryl)-N bond in secondary amides to yield primary amides under metal-free conditions. organic-chemistry.org Another approach involves the cobalt(II)/Oxone catalytic system, which can break the strong C–N bond of various secondary amides to produce the desired primary amides. rsc.org While not a direct formation of the target structure, these cleavage methods demonstrate advanced techniques for modifying existing amide structures, which can be part of a broader synthetic route.
Green Chemistry Innovations in Amide-Ester Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for amide-ester synthesis, aiming to reduce environmental impact through innovative reaction design.
Solvent-Free and Solid-State Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages by minimizing waste, simplifying product purification, and often reducing reaction times. researchgate.net Amide synthesis can be achieved by directly heating a mixture of a carboxylic acid and an amine, sometimes in the presence of a catalyst. researchgate.net For instance, the aminolysis of esters has been successfully performed under solvent-free conditions using organocatalysts, yielding secondary and tertiary amides in good to excellent yields. researchgate.net Similarly, heterobimetallic lanthanide–sodium alkoxides have shown high catalytic activity for converting esters and amines to amides under solvent-free conditions. researchgate.net These methods are not only environmentally friendly but also cost-effective and operationally simple. researchgate.net
Atom-Economic Transformations and Waste Minimization
Atom economy is a critical metric for assessing the sustainability of a chemical reaction. nih.gov Traditional amide synthesis often relies on coupling reagents like carbodiimides, which are used in stoichiometric amounts and generate significant waste, resulting in poor atom economy. chemistryforsustainability.org The most pressing goal in sustainable synthesis is the development of methods that avoid these wasteful reagents. nih.gov
Ideal atom-economic transformations for amide synthesis include:
Direct Amidation: The reaction of a carboxylic acid and an amine to produce an amide and water is the most atom-economical route. The primary challenge is overcoming the acid-base reaction between the starting materials and effectively removing the water byproduct to drive the equilibrium. mdpi.com
Dehydrogenative Coupling: This involves coupling alcohols and amines, releasing only hydrogen gas as a byproduct. rsc.org These transformations are environmentally benign and have been achieved using various ruthenium-based catalytic systems. rsc.org
Redox-Neutral Transformations: An innovative ruthenium-catalyzed, single-step reaction between an alcohol and a nitrile forms an amide with 100% atom economy, producing no byproducts. chemistryviews.org
These approaches represent a significant shift towards cleaner and more efficient chemical manufacturing. rsc.orgchemistryviews.org
Application of Environmentally Benign Catalysts (e.g., Boric Acid)
The use of non-toxic, readily available, and inexpensive catalysts is central to green chemistry. Boric acid has emerged as a highly effective and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgresearchgate.net This method is a viable alternative to processes that use hazardous reagents or harsh conditions. researchgate.netorgsyn.org
The reaction is typically performed under anhydrous conditions, often in a hydrocarbon solvent with azeotropic removal of water to drive the reaction to completion. semanticscholar.org The proposed mechanism involves the formation of an acyloxyborate species from the carboxylic acid and boric acid, which then reacts with the amine to yield the amide. ucl.ac.uk
Key features of boric acid-catalyzed amidation:
Mild Conditions: The reaction proceeds without the need for strong acids or bases.
Cost-Effectiveness: Boric acid is an inexpensive and abundant commodity chemical. researchgate.net
Scalability: The method has been successfully applied in large-scale and industrial processes for the synthesis of precursors to active pharmaceutical ingredients. researchgate.netucl.ac.uk
Versatility: It can be used for a range of aliphatic and aromatic substrates. semanticscholar.org
In some cases, the catalytic activity of boric acid can be enhanced by co-catalysts like polyethylene (B3416737) glycol (PEG) or by its in-situ conversion to a borate (B1201080) ester. orgsyn.orgucl.ac.uk
| Green Chemistry Approach | Key Principle | Example Application | Advantages | Citation |
| Solvent-Free Conditions | Reduce or eliminate solvent use | Direct heating of esters and amines with a catalyst | Reduced waste, simplified workup, lower cost | researchgate.net |
| Atom Economy | Maximize incorporation of reactants into product | Dehydrogenative coupling of alcohols and amines | H₂ is the only byproduct, high efficiency | rsc.org |
| Benign Catalysts | Use of non-toxic and renewable catalysts | Boric acid-catalyzed amidation of carboxylic acids and amines | Low cost, low toxicity, scalable, environmentally friendly | orgsyn.orgresearchgate.net |
Biocatalytic Pathways for N-Acylated Butanoate Ester Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for amide bond formation. Enzymes, particularly lipases, offer high selectivity and operate under mild reaction conditions, minimizing the need for harsh reagents and protecting groups.
The direct conversion of esters to amides through enzymatic aminolysis is a highly efficient method for synthesizing N-acylated compounds. Lipases are frequently employed for this transformation due to their broad substrate specificity and stability in organic solvents. The synthesis of Ethyl 4-(3-phenylpropanamido)butanoate can be envisioned via the aminolysis of a suitable ester precursor with ethyl 4-aminobutanoate.
Immobilized Candida antarctica lipase (B570770) B (CALB), often commercialized as Novozym 435, is a workhorse in this field. It has been successfully used in the monoaminolysis of various diesters. For instance, the desymmetrization of diethyl succinate (B1194679) with benzylamine, a reaction analogous to the formation of the target molecule's amide bond, proceeds with high conversion. researchgate.net The reaction conditions, such as solvent polarity, play a crucial role in achieving high yields.
| Acyl Donor | Amine | Lipase | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| Diethyl Malonate | Benzylamine | CALB | Dioxane | 60 | 24 | 97 |
| Diethyl Succinate | Benzylamine | CALB | Dioxane | 60 | 24 | 95 |
| (R,S)-Diethyl Malate | Benzylamine | CALB | Dioxane | 60 | 24 | 91 |
This table presents data on the lipase-catalyzed monoaminolysis of various diesters with benzylamine, demonstrating the feasibility of selective amide bond formation. researchgate.net
The synthesis of N-acylethanolamines from methyl esters and various amines has also been demonstrated using Novozym 435, with yields ranging from 41-98% depending on the substrates. nih.gov These findings underscore the potential of lipase-mediated aminolysis for the efficient synthesis of this compound.
Candida antarctica Lipase A (CALA) is another valuable biocatalyst known for its unique substrate specificity, particularly with large substrates and tertiary alcohols. researchgate.net Its application in the stereoselective N-acylation of amino esters is of significant interest for producing chiral amide-ester compounds. The kinetic resolution of racemic amines and amino esters via lipase-catalyzed acylation is a well-established strategy. For example, CALB has been effectively used in the kinetic resolution of chiral amines using various acylating agents. mdpi.com
| Racemic Amine | Acylating Agent | Lipase | Mode | Result |
| (±)-Heptan-2-amine | Diisopropyl malonate | CALB-MNPs | Batch | Kinetic Resolution |
| (±)-1-Methoxypropan-2-amine | Isopropyl 2-cyanoacetate | CALB-MNPs | Continuous-flow | Kinetic Resolution |
| (±)-1-Phenylethan-1-amine | Isopropyl 2-ethoxyacetate | CALB-MNPs | Batch | Kinetic Resolution |
This table illustrates the application of immobilized CALB in the kinetic resolution of various racemic amines through stereoselective N-acylation. mdpi.com
Despite the utility of native lipases, their efficiency in amide synthesis can be limited. Enzyme engineering, through techniques like directed evolution and rational design, offers a pathway to develop biocatalysts with enhanced activity, stability, and specificity for amide bond formation.
Directed evolution has been successfully applied to a Pseudomonas aeruginosa lipase to increase its amidase activity. oup.comnih.gov By introducing specific mutations, researchers were able to enhance the enzyme's ability to hydrolyze amides, a reaction that is mechanistically related to amide synthesis. A double mutant, F207S/A213D, showed a twofold increase in molecular activity for amide hydrolysis compared to the wild-type enzyme. nih.gov
More recently, the catalytic pocket of a lipase was reshaped to significantly boost its aminolysis activity. This engineered enzyme demonstrated a 103-fold increase in aminolysis activity and a 465-fold enhancement in catalytic efficiency for the synthesis of N-acyl glycines in an aqueous system. researchgate.netnih.gov The evolved enzyme, with multiple mutations, catalyzed the amidation of fatty acids with glycine (B1666218) to achieve high yields. researchgate.netnih.gov These advancements highlight the potential to create bespoke enzymes for the high-yield synthesis of specific amide-ester compounds like this compound.
| Enzyme | Engineering Strategy | Improvement | Application |
| Pseudomonas aeruginosa lipase | Directed Evolution (Random & Saturation Mutagenesis) | 28-fold higher amidase activity (kcat/Km) | Amide hydrolysis |
| proRML | Catalytic Pocket Reshaping | 103-fold increase in aminolysis activity | N-acyl glycine synthesis |
This table summarizes key findings in enzyme engineering to enhance lipase activity for amide bond manipulation. researchgate.netoup.com
Synthetic Utility of this compound Precursors and Analogues
The precursors and analogues of this compound are valuable bifunctional building blocks in organic synthesis, offering pathways to more complex molecular architectures.
Amino esters, such as ethyl 4-aminobutanoate, are versatile starting materials for creating bifunctional building blocks. These molecules, containing both a nucleophilic amine and an electrophilic ester, can be elaborated into a variety of structures. For instance, N,N-dibenzylamino aldehydes, derived from amino acids, have been used as chiral building blocks for the stereoselective synthesis of more complex molecules. acs.org
Similarly, the amide-ester structure of this compound itself can be considered a bifunctional building block. The ester functionality can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the amide bond can, under certain conditions, be cleaved or modified. This allows for the sequential or orthogonal functionalization at either end of the molecule, enabling its incorporation into larger, more complex structures such as polymers or macrocycles. The synthesis of diamides from dicarboxylic acids and amines demonstrates the utility of linking bifunctional molecules to create larger systems. acs.org
In multi-step syntheses involving molecules with multiple functional groups, such as this compound, selective protection and deprotection are crucial. bohrium.com The amide and ester groups exhibit different reactivities, which can be exploited for selective transformations. Generally, esters are more susceptible to hydrolysis under both acidic and basic conditions than amides.
Orthogonal Protection: An orthogonal protection strategy allows for the deprotection of one functional group without affecting another. nih.govthieme-connect.de For instance, the amino group of a precursor amino ester could be protected with a Boc group (acid-labile), while the ester is a methyl or ethyl ester (base-labile). After amide formation, the Boc group can be removed under acidic conditions, leaving the ester intact for further modification. Conversely, the ester could be selectively hydrolyzed under basic conditions without cleaving the more robust amide bond. acs.org
| Protecting Group | Functional Group | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl (Boc) | Amine | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Basic (e.g., Piperidine) | Stable to acid |
| Benzyl (Bn) Ester | Carboxylic Acid | Hydrogenolysis | Stable to mild acid and base |
| Methyl/Ethyl Ester | Carboxylic Acid | Acidic or Basic Hydrolysis | Stable to hydrogenolysis |
This table outlines common orthogonal protecting groups for amines and carboxylic acids (or their ester derivatives), which are fundamental to the selective synthesis involving amide-ester compounds. nih.govug.edu.pl
The choice of protecting groups is critical and must be compatible with the planned reaction sequence to ensure the successful synthesis of complex molecules derived from this compound and its analogues. nih.gov
Application of 3-Arylpropanoic Acid Derivatives in Asymmetric Synthesis
The asymmetric synthesis of compounds containing a 3-arylpropanoic acid moiety is a significant area of research, primarily due to the prevalence of this structural motif in a wide array of biologically active molecules, including pharmaceuticals. The development of stereoselective methodologies to introduce chirality is crucial, as the therapeutic efficacy and pharmacological profile of these compounds are often enantiomer-dependent. Various strategies have been successfully employed to achieve high levels of enantioselectivity in the synthesis of 3-arylpropanoic acid derivatives and analogous systems.
One prominent approach involves biocatalysis, leveraging the inherent stereoselectivity of enzymes. For instance, the asymmetric reduction of keto-acid precursors using microbial reductases has proven effective. Studies have demonstrated the use of enzymes from Saccharomyces cerevisiae for the enantioselective synthesis of chiral building blocks like (S)-ethyl-4-chloro-3-hydroxybutanoate. nih.gov Specifically, reductases such as YDL124W have been shown to produce the (S)-enantiomer with high exclusivity. nih.gov This enzymatic approach can be coupled with a cofactor regeneration system, such as a glucose dehydrogenase, to ensure the continuous progress of the reduction reaction. nih.gov Similarly, lactate (B86563) dehydrogenases (LDHs) have been utilized for the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids from their corresponding pyruvate (B1213749) precursors, achieving excellent stereoselectivity. nih.govresearchgate.net The choice of LDH, whether from animal sources or lactic acid bacteria, can dictate the resulting stereochemistry, allowing for the production of either the (S) or (R) enantiomer with an enantiomeric excess often exceeding 99.5%. nih.govresearchgate.net
Another powerful tool in the asymmetric synthesis of 3-arylpropanoic acid derivatives is the use of organocatalysis. Chiral organocatalysts can facilitate various transformations with high stereocontrol. For example, asymmetric Michael addition reactions represent a key strategy. The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved through the organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.org
Furthermore, Lewis acid-catalyzed reactions provide a versatile platform for asymmetric synthesis in this context. Highly diastereoselective ester-derived titanium enolate-based anti-aldol and syn-aldol reactions have been developed. purdue.edu The generation of a Z-enolate using TiCl4 and a hindered base, followed by reaction with a monodentate aldehyde complexed with TiCl4, can lead to anti-aldol products with excellent diastereoselectivity. purdue.edu Multicomponent reactions, which allow for the formation of multiple bonds and stereocenters in a single operation, are also of significant importance. purdue.edu For instance, TiCl4-promoted multicomponent reactions involving N-tosyl imino esters and cyclic enol ethers can produce functionalized α-amino acids with multiple stereogenic centers in good to excellent yields. purdue.edu
The following table summarizes selected asymmetric methodologies applicable to the synthesis of chiral 3-arylpropanoic acid derivatives and related structures:
| Methodology | Catalyst/Reagent | Substrate Type | Product Type | Key Features |
| Biocatalytic Reduction | Saccharomyces cerevisiae reductase (e.g., YDL124W) | Ethyl-4-chloro oxobutanoate | (S)-ethyl-4-chloro-3-hydroxybutanoate | High enantioselectivity, cofactor regeneration systems. nih.gov |
| Biocatalytic Reduction | Lactate Dehydrogenases (LDHs) | 3,3,3-trifluoro-2-oxopropionic acid | Chiral 3,3,3-trifluoro-2-hydroxypropanoic acids | Access to both (S) and (R) enantiomers with >99.5% ee. nih.govresearchgate.net |
| Organocatalytic Michael Addition | Chiral organocatalysts | 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes | 5-alkyl-substituted pyrrolidine-3-carboxylic acids | High enantiomeric excess (e.g., 97% ee). rsc.org |
| Lewis Acid-Catalyzed Aldol Reaction | TiCl4 / i-Pr2NEt | Ester-derived enolates and monodentate aldehydes | anti-aldol products | Excellent diastereoselectivity. purdue.edu |
| Lewis Acid-Catalyzed Multicomponent Reaction | TiCl4 | N-tosyl imino esters, cyclic enol ethers, silane (B1218182) reagents | Functionalized α-amino acids | Formation of multiple C-C bonds and stereocenters in one pot. purdue.edu |
Detailed research into these methodologies continues to expand the synthetic chemist's toolbox for accessing enantiomerically pure 3-arylpropanoic acid derivatives. The choice of synthetic route is often dictated by the specific substitution pattern of the target molecule and the desired stereochemical outcome.
Mechanistic Elucidation of Amide and Ester Functionality Interconversions and Formations
Detailed Reaction Mechanisms of Catalytic Amide Bond Formation
The formation of the amide bond in Ethyl 4-(3-phenylpropanamido)butanoate from its constituent carboxylic acid (3-phenylpropanoic acid) and amine (ethyl 4-aminobutanoate) is a thermodynamically challenging dehydration reaction that typically requires catalysis to proceed at a reasonable rate under mild conditions. acs.org Catalytic approaches are preferred as they offer greater atom economy and avoid the use of stoichiometric coupling reagents that generate significant waste. thieme-connect.de
Enzymatic catalysis represents a green and highly selective method for amide bond formation. rsc.org Enzymes like lipases, proteases, or acylases can be employed. thieme-connect.de In one common biocatalytic approach, a lipase (B570770) can catalyze the direct amidation of a carboxylic acid or, more frequently, the aminolysis of an ester precursor. rsc.orgnih.gov For instance, an ester like methyl 3-phenylpropanoate could react with ethyl 4-aminobutanoate. The enzyme first forms a covalent acyl-enzyme intermediate, which is then attacked by the amine to yield the final amide product. nih.govresearchgate.net
Alternatively, transition-metal catalysis provides a powerful tool for amide synthesis. rsc.org Nickel-catalyzed amidation of esters, for example, has emerged as a valuable method for forming the C-N bond. nih.gov This process typically follows a cross-coupling mechanism involving oxidative addition, proton transfer, and reductive elimination steps. nih.gov Other catalytic systems based on ruthenium, boron, or titanium have also been developed to facilitate direct amidation under various conditions. rsc.orgresearchgate.net
The mechanism of amide bond formation, whether chemical or enzymatic, proceeds through a series of transient species, including transition states and intermediates. In nearly all pathways, the reaction involves the formation of a tetrahedral intermediate. youtube.comstudysmarter.co.uk This occurs when the nucleophilic amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid or ester. youtube.com This intermediate is characterized by a temporary sp3-hybridized carbon atom, which then collapses to form the stable amide bond by eliminating a leaving group, such as water or an alcohol. youtube.com
In enzyme-catalyzed reactions, a key intermediate is the acyl-enzyme complex. nih.govnih.gov For hydrolase enzymes like lipases, a serine residue in the active site acts as a nucleophile, attacking the acyl donor (e.g., an ester) to form a covalent bond, releasing the alcohol portion of the ester. researchgate.net The amine then enters the active site and attacks the carbonyl carbon of this acyl-enzyme intermediate, leading to the formation of the amide and regeneration of the enzyme. nih.govresearchgate.net
ATP-dependent enzymes utilize a different activation strategy, forming highly reactive acyl-phosphate or acyl-adenylate intermediates. rsc.orgnih.gov These intermediates effectively activate the carboxylic acid for nucleophilic attack by the amine. nih.gov
The table below summarizes key intermediates in different catalytic amidation pathways.
Table 1: Key Intermediates in Catalytic Amidation| Catalytic Method | Key Intermediate(s) | Description |
|---|---|---|
| Hydrolase Enzymes (e.g., Lipase) | Acyl-Enzyme Complex | The acyl group is covalently attached to a residue (e.g., Serine) in the enzyme's active site. researchgate.net |
| ATP-Dependent Enzymes | Acyl-Adenylate / Acyl-Phosphate | The carboxylic acid is activated by reaction with ATP, forming a high-energy mixed anhydride. rsc.org |
| General Acid/Base Catalysis | Tetrahedral Intermediate | Formed by the nucleophilic attack of the amine on the carbonyl carbon. studysmarter.co.uk |
| Nickel Catalysis | LNi(acyl)(amino) species | An organometallic intermediate formed after oxidative addition and proton transfer, prior to reductive elimination. nih.gov |
The formation of the amide and ester functionalities in a molecule like this compound involves a competition between amidation and esterification. Kinetically, amidation is generally faster than esterification under similar conditions, primarily because amines are typically more nucleophilic than alcohols. researchgate.net However, reaction conditions can significantly alter the relative rates. For instance, in acidic media, the amine can be protonated to form a non-nucleophilic ammonium (B1175870) salt, which slows down the amidation reaction considerably. researchgate.net
For reversible reactions like the amidation of a methyl ester, the equilibrium constant can provide insight into the relative rates of the forward and reverse reactions. acs.org Studies on the amidation of fatty acid methyl esters have shown the reaction to be reversible, with the removal of the methanol (B129727) byproduct being an effective strategy to shift the equilibrium towards the amide product. researchgate.net
Table 2: Comparison of Amidation and Esterification
| Aspect | Amidation | Esterification |
|---|---|---|
| Kinetics | Generally faster due to higher nucleophilicity of amines. researchgate.net | Generally slower than amidation. |
| Thermodynamics | Product (amide) is generally more stable due to better resonance stabilization. mdpi.com | Product (ester) is generally less stable than the corresponding amide. mdpi.com |
| Equilibrium | Favors amide formation, but can be sensitive to reaction conditions and byproduct removal. nih.gov | Equilibrium can be shifted towards the ester by using an excess of alcohol or removing water. |
| pH Sensitivity | Rate is significantly reduced under acidic conditions due to amine protonation. researchgate.net | Can be catalyzed by acid (e.g., Fischer esterification). |
Theoretical Investigations into Reaction Pathways and Selectivity
Computational chemistry provides powerful tools for elucidating the complex mechanisms of amide and ester formation. Theoretical investigations can map out entire reaction pathways, characterize the geometries and energies of transition states and intermediates, and explain the origins of catalytic activity and selectivity. rsc.org
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of organic reactions, including amide bond formation. researchgate.net DFT calculations can provide detailed energetic profiles (reaction coordinates) for proposed pathways, helping to identify the rate-determining step by calculating the activation energy barriers. rsc.org
For example, DFT studies on metal-catalyzed amidation have been used to explore the entire catalytic cycle, including the initial activation of the reactants, the formation of key intermediates, and the final product-releasing step. rsc.orgnih.gov These calculations can reveal the precise role of the catalyst in lowering the activation barriers. DFT can also be used to understand how substituents on the reactants affect reactivity or how different ligands on a metal catalyst influence its efficiency. rsc.org Such studies have provided insights into the mechanisms of amide formation catalyzed by ruthenium, nickel, and organoboron compounds. rsc.orgnih.govrsc.org
The interconversion of esters and amides, a key transformation relevant to this compound, has been effectively studied using computational analysis of catalytic cycles, particularly with nickel catalysts. nih.govrsc.org DFT calculations have shown that the Ni-catalyzed amidation of esters proceeds via a general cross-coupling mechanism. nih.gov
The catalytic cycle typically involves three main stages:
Oxidative Addition: The active Ni(0) catalyst cleaves the C–O bond of the ester, forming a Ni(II) acyl intermediate. nih.gov
Proton Transfer: An incoming amine molecule reacts with the Ni(II) intermediate, leading to a proton transfer and the formation of an LNi(acyl)(amino) species. nih.gov
Reductive Elimination: The final C–N bond is formed through reductive elimination from the Ni(II) center, releasing the amide product and regenerating the active Ni(0) catalyst. nih.govacs.org
Computational studies have been crucial in rationalizing the reactivity and selectivity observed in these reactions and in guiding the design of new and improved catalysts. rsc.orgresearchgate.net The computed free energy profiles can highlight thermodynamic bottlenecks and explain why certain substrates are more reactive than others. nih.gov
Table 3: Example of Computed Free Energy Barriers in a Ni-Catalyzed Amidation Cycle
| Reaction Step | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Ni(0) Catalyst + Ester + Amine | 0.0 |
| TS (Oxidative Addition) | Transition state for C-O bond cleavage | +25.0 |
| Intermediate 1 | LNi(acyl)(OR) species | +5.0 |
| TS (Proton Transfer) | Transition state for amine coordination and proton shuttle | +15.0 |
| Intermediate 2 | LNi(acyl)(amino) species | +2.0 |
| TS (Reductive Elimination) | Transition state for C-N bond formation | +22.0 |
| Products | Ni(0) Catalyst + Amide + Alcohol | -5.0 |
Note: The energy values are hypothetical and for illustrative purposes, based on general findings from DFT studies on Ni-catalyzed cross-coupling. nih.govnih.gov
Influence of Reaction Conditions on Mechanistic Divergence (e.g., Solvent Effects)
Reaction conditions play a pivotal role in dictating the pathway and outcome of amidation and esterification reactions. Factors such as temperature, catalyst choice, and the nature of the solvent can cause significant mechanistic divergence.
Solvent choice is particularly critical. The polarity of the solvent can influence the rate of nucleophilic substitution reactions. echemi.com In the aminolysis of esters, the mechanism can vary significantly between protic and aprotic solvents. Aprotic solvents may favor mechanisms where a second molecule of the amine acts as a general base catalyst to deprotonate the tetrahedral intermediate. acs.org In contrast, polar protic solvents like water or alcohols can participate directly in the reaction, potentially leading to competing hydrolysis or transesterification side reactions. echemi.com
The use of specific bases can also dramatically alter reactivity. Strong bases like potassium tert-butoxide (t-BuOK) or n-BuLi can promote the direct amidation of even unactivated esters at room temperature by deprotonating the amine, thereby increasing its nucleophilicity. rsc.org The choice of base and solvent system can determine the success and efficiency of these transformations. rsc.org Ultimately, the interplay between reactants, catalysts, and the reaction environment determines which mechanistic pathway is favored, leading to the desired amide or ester product.
Conformational Landscape and Structural Dynamics of N Acylated Butanoate Esters
Rotational Isomerism Around the Amide and Ester Bonds
The amide bond (C-N) in Ethyl 4-(3-phenylpropanamido)butanoate possesses a significant partial double bond character due to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This restricts free rotation, leading to two primary planar conformations: trans and cis. In the trans isomer, the substituents on the amide bond are on opposite sides, while in the cis isomer, they are on the same side.
For secondary amides like the one in this compound, the trans conformation is generally more stable than the cis conformation due to reduced steric hindrance between the substituents on the nitrogen and the carbonyl carbon. The energy difference between the two isomers is typically in the range of 2-3 kcal/mol. This energy gap leads to a higher population of the trans isomer at room temperature. The interconversion between the cis and trans isomers is a slow process at room temperature, with an activation energy of approximately 16-20 kcal/mol. nd.edunih.gov
| Isomer | Relative Stability | Typical Population at Equilibrium | Impact on Molecular Geometry |
|---|---|---|---|
| Trans | More Stable | >95% | Extended, linear conformation |
| Cis | Less Stable | <5% | Bent, folded conformation |
The ester group in this compound also exhibits rotational isomerism. The key torsional angle is around the C-O single bond of the ester. Similar to amides, esters have a planar structure due to resonance. The two main conformations are designated as s-trans (or Z) and s-cis (or E).
| Conformation | Description | Relative Stability |
|---|---|---|
| s-trans (Z) | Carbonyl and ethyl groups are on opposite sides of the C-O bond. | Highly Favored |
| s-cis (E) | Carbonyl and ethyl groups are on the same side of the C-O bond. | Highly Unfavored |
Intramolecular Non-Covalent Interactions and Their Role in Conformation
The final conformational preference of this compound is not solely determined by the rotational isomerism of the amide and ester bonds but is also influenced by weaker intramolecular non-covalent interactions. These interactions can stabilize specific folded conformations.
Intramolecular hydrogen bonds can play a significant role in stabilizing particular conformations. In this compound, the amide N-H group can act as a hydrogen bond donor, while the amide and ester carbonyl oxygens can act as hydrogen bond acceptors.
A potential intramolecular hydrogen bond is the N-H...O=C interaction, where the amide hydrogen forms a hydrogen bond with the ester carbonyl oxygen. This would lead to a folded conformation, creating a pseudo-cyclic structure. The strength of such a hydrogen bond would depend on the geometry of the resulting ring and the solvent environment.
Additionally, weaker C-H...O hydrogen bonds may exist, where activated C-H groups (e.g., those adjacent to the phenyl ring or carbonyl groups) can interact with the carbonyl oxygens. While individually weak, the cumulative effect of these interactions can contribute to the stability of a particular conformer.
An n→π* interaction is a weak, stabilizing interaction that can occur between a lone pair of electrons (n) on an oxygen or nitrogen atom and the antibonding orbital (π) of a nearby carbonyl group. nih.govacs.org In this compound, a potential n→π interaction can exist between the lone pair of the amide carbonyl oxygen and the π* orbital of the ester carbonyl group. researchgate.netacs.org
This interaction is highly dependent on the geometry between the two carbonyl groups, requiring them to be in close proximity. The presence of an n→π* interaction can influence the torsional angles of the molecule, favoring a more compact structure where the amide and ester groups are brought closer together. The strength of this interaction is typically estimated to be less than 1 kcal/mol but can be a significant factor in determining the conformational equilibrium, especially when other forces are finely balanced. nih.govresearchgate.net
Influence of Solvent Polarity and Environment on Conformational Equilibria
The surrounding solvent environment can significantly influence the conformational preferences of this compound. The relative stability of different conformers can change with the polarity of the solvent.
In nonpolar solvents, intramolecular hydrogen bonds and other internal polar interactions are more favorable as there is no competition from solvent molecules. This can lead to a higher population of folded conformations stabilized by these interactions.
In polar, protic solvents (like water or alcohols), the solvent molecules can form intermolecular hydrogen bonds with the amide N-H and carbonyl oxygen atoms. These strong interactions with the solvent can disrupt or weaken intramolecular hydrogen bonds, favoring more extended conformations of the molecule. researchgate.net
Similarly, the cis-trans equilibrium of the amide bond can be influenced by solvent polarity. Although the trans isomer is generally favored, the energy difference between the trans and cis isomers can be modulated by the solvent. A more polar solvent might better stabilize the conformer with the larger dipole moment, potentially shifting the equilibrium slightly. nih.gov
| Solvent Type | Effect on Intramolecular H-Bonds | Favored Conformation |
|---|---|---|
| Nonpolar (e.g., hexane, chloroform) | Strengthened | Folded/Compact |
| Polar Aprotic (e.g., DMSO, acetone) | Moderately affected | Intermediate |
| Polar Protic (e.g., water, methanol) | Weakened/Disrupted | Extended |
Advanced Spectroscopic and Computational Techniques for Conformational Analysis
NMR Spectroscopy for Rotameric State Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution. nanalysis.com For this compound, the most significant rotational barrier is that of the C-N amide bond due to its partial double-bond character arising from resonance. nanalysis.commontana.edu This restricted rotation can lead to the existence of distinct cis and trans rotameric states, which are often observable on the NMR timescale. montana.edu
At room temperature, the rate of interconversion between these rotamers might be slow enough to result in separate sets of NMR signals for each conformer. nanalysis.com The protons and carbons near the amide group are particularly sensitive to this geometric change. For instance, the chemical shifts of the protons on the carbons adjacent to the nitrogen (N-CH₂) and the carbonyl group (C(O)-CH₂) would be expected to differ between the trans (thermodynamically more stable) and cis conformers.
Variable-temperature (VT) NMR experiments are instrumental in quantifying the energetics of this rotation. researchgate.net As the temperature is increased, the rate of rotation around the amide bond increases. This leads to a broadening of the initially sharp, separate signals for the two rotamers. At a specific temperature, known as the coalescence temperature, the signals merge into a single broad peak. montana.edu Further increases in temperature result in a sharpening of this averaged signal as the interchange becomes rapid on the NMR timescale. By analyzing the line shapes at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for amide bond rotation can be calculated, typically falling in the range of 60-85 kJ/mol for similar N-substituted amides. researchgate.netmdpi.comnih.gov
One-dimensional and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY/EXSY) can also distinguish between and identify equilibrating isomers. nih.gov Cross-peaks in a 2D NOESY/EXSY spectrum between the signals of the cis and trans forms provide direct evidence of chemical exchange between them. nih.gov
Table 1: Hypothetical ¹H-NMR Chemical Shift Data for cis and trans Rotamers of this compound in CDCl₃ at 298 K
| Proton Group | Expected Chemical Shift (δ) ppm - trans Isomer | Expected Chemical Shift (δ) ppm - cis Isomer |
| Phenyl (Ar-H) | ~7.20-7.35 | ~7.20-7.35 |
| Amide (N-H) | ~6.0 | ~6.5 |
| Ester Methylene (B1212753) (-OCH₂) | ~4.12 | ~4.10 |
| Butanamido (-N-CH₂) | ~3.30 | ~3.45 |
| Phenylpropanamido (-C(O)-CH₂) | ~2.50 | ~2.60 |
| Ester Methyl (-CH₃) | ~1.25 | ~1.23 |
Note: This data is illustrative and based on typical values for similar functional groups. Actual experimental values may vary.
Ab Initio and DFT Calculations for Potential Energy Surfaces
While NMR spectroscopy provides invaluable experimental data on conformational dynamics, computational chemistry offers a theoretical framework to map the entire potential energy surface (PES) of a molecule. nsf.gov Ab initio and Density Functional Theory (DFT) calculations are employed to determine the relative energies of different conformations of this compound, identifying the most stable structures and the energy barriers that separate them. ysu.amissibern.ch
The process involves systematically rotating the molecule's structure around specific dihedral angles (torsion angles), such as the ω angle of the amide bond (defining cis/trans), and the various C-C bonds in the butanoate and propanamido side chains. For each incremental rotation, the electronic energy of the resulting geometry is calculated, building a multi-dimensional map of energy versus conformation. mdpi.com
DFT methods, particularly using hybrid functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), have proven effective in reproducing experimental rotational barriers for amides and other flexible molecules. mdpi.comnih.govnsf.gov These calculations can confirm that the trans conformation of the amide bond is the global minimum (most stable state) due to reduced steric hindrance compared to the cis form. The energy difference between these states (ΔE) and the activation energy (ΔG‡) for their interconversion can be precisely calculated from the PES. mdpi.com
The calculations also reveal lower energy barriers for rotations around the C-C single bonds, indicating that the ethyl ester and phenylpropyl groups are highly flexible at room temperature. The potential energy surface helps visualize the energetically favorable pathways for conformational changes and provides a detailed, atomistic understanding that complements the dynamic, averaged information obtained from NMR experiments. ysu.amnih.gov
Table 2: Representative Calculated Relative Energies for Key Conformers of this compound
| Conformer Description | Dihedral Angle (ω, C-N bond) | Relative Energy (ΔE, kJ/mol) | Population at 298 K (%) |
| trans-Amide (Global Minimum) | ~180° | 0.0 | >99 |
| cis-Amide | ~0° | 10 - 15 | <1 |
| Transition State (Amide Rotation) | ~90° | 70 - 85 | - |
Note: Energy values are typical for N-substituted amides and are calculated relative to the most stable conformer. The transition state represents the energy maximum along the rotation coordinate.
Theoretical Chemistry and Computational Modeling in the Study of Amide Ester Compounds
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and bonding of amide-ester compounds. For Ethyl 4-(3-phenylpropanamido)butanoate, these calculations can elucidate the fundamental properties that govern its behavior.
The amide bond (–CO–NH–) is a key feature of the molecule and exhibits partial double bond character due to resonance. This resonance leads to a planar geometry of the amide group, which restricts rotation around the C-N bond. pressbooks.pub Computational models can precisely calculate the bond lengths, bond angles, and dihedral angles, confirming this planarity. Natural Bond Orbital (NBO) analysis can further quantify the delocalization of electron density from the nitrogen lone pair into the carbonyl π* orbital, providing a measure of the C-N bond's double bond character.
Molecular Electrostatic Potential (MEP) surface mapping is another valuable tool. researchgate.net For this compound, an MEP map would reveal the electron-rich regions, such as the oxygen atoms of the carbonyl groups, which are susceptible to electrophilic attack. Conversely, electron-deficient regions, like the amide proton, would be highlighted as sites for nucleophilic interaction. researchgate.net
Frontier Molecular Orbital (FMO) theory, through calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, offers insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability. A smaller gap suggests higher reactivity. For an amide-ester compound, the HOMO is typically localized on the amide nitrogen and the phenyl ring, while the LUMO is often centered on the carbonyl carbons.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| Dipole Moment | ~3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.3 eV | Suggests relatively high kinetic stability. |
Computational Approaches to Reaction Design and Optimization
Computational chemistry provides powerful tools for designing and optimizing synthetic routes to target molecules like this compound. nih.gov The most common synthesis involves the coupling of a carboxylic acid (3-phenylpropanoic acid) with an amine (ethyl 4-aminobutanoate), often requiring an activating agent. escholarship.orgresearchgate.net
Theoretical models can be used to:
Evaluate Reaction Pathways: Different coupling reagents and reaction conditions can be modeled to predict reaction energetics. By calculating the activation energies for various potential pathways, chemists can identify the most kinetically favorable route, saving significant experimental time and resources. nih.gov
Optimize Reaction Conditions: The influence of solvent, temperature, and catalysts on the reaction rate and yield can be simulated. For instance, continuum solvation models can account for the effect of different solvents on the stability of reactants, transition states, and products. nih.gov
Predict Reactant Properties: DFT descriptors for the carboxylic acid and amine substrates can be calculated. These descriptors, which include properties like atomic charges, steric parameters, and electronic features, can be correlated with experimental reaction rates to build predictive statistical models. escholarship.orgpnas.org This allows for the in silico screening of substrates to find pairs that are likely to react efficiently. escholarship.org
Theoretical Methodologies for Understanding Catalytic Processes
The synthesis of amide and ester functionalities is often facilitated by catalysts. Computational modeling is crucial for elucidating the mechanisms of these catalytic processes at a molecular level. acs.orgresearchgate.net Whether the formation of this compound is catalyzed by an acid, a base, or an organometallic complex, theoretical methods can map out the entire reaction coordinate. mdpi.com
This involves identifying and characterizing the structures and energies of all relevant species along the reaction pathway, including:
Reactant-Catalyst Complexes: Modeling the initial interaction between the catalyst and the substrates (e.g., the carboxylic acid).
Transition States: Locating the highest energy point along the reaction coordinate for each elementary step. The structure of the transition state provides critical information about the bond-forming and bond-breaking processes. nih.gov
Intermediates: Identifying any stable species that are formed and consumed during the reaction. mdpi.com
For example, in a direct amidation reaction catalyzed by a boric acid derivative, computational studies can distinguish between different proposed mechanisms by comparing their activation energy barriers. mdpi.com Similarly, if a transition metal catalyst is used, DFT calculations can clarify the role of the metal center in activating the substrates and facilitating the C-N bond formation. mdpi.com These insights are invaluable for designing more efficient and selective catalysts. acs.orgresearchgate.netnih.gov
Application of Quantitative Structure-Activity Relationships (QSAR) in Academic Research
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific property, such as reaction rate or biological activity. nih.govresearchgate.net In the context of synthesizing amide-ester compounds, QSAR can be a powerful predictive tool.
Predicting the success of a chemical reaction, particularly amide coupling, is a significant challenge. nih.gov QSAR models can be developed to predict synthetic outcomes like reaction yield or rate for a series of analogs of this compound. researchgate.netpnas.org
The development of such a model follows a clear workflow: pnas.org
Dataset Design: A diverse set of carboxylic acids and amines are selected to cover a wide chemical space.
Data Generation: Experimental reaction rates or yields are measured under standardized conditions.
Descriptor Calculation: A large number of molecular descriptors are calculated for each reactant using computational software. These can be steric (e.g., molecular volume), electronic (e.g., partial atomic charges), or topological.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a subset of the most relevant descriptors to the experimental outcome. researchgate.net
Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation sets of molecules not used in the model's creation. escholarship.org
Table 2: Example of Descriptors for a QSAR Model Predicting Amide Coupling Rates
| Reactant | Descriptor Type | Descriptor Example | Correlation with Rate |
|---|---|---|---|
| Carboxylic Acid | Electronic | NMR Chemical Shift of Carbonyl Carbon | Positive |
| Carboxylic Acid | Steric | Sterimol L parameter | Negative |
| Amine | Electronic | pKa of Conjugate Acid | Positive |
Such models can reveal which molecular features have the greatest impact on the reaction rate and allow for the prediction of outcomes for new, untested substrate combinations. escholarship.orgpnas.org
Once a reliable predictive model (like a QSAR model) is established, it can be used for large-scale computational screening. This allows researchers to explore vast chemical spaces virtually, which would be impractical to investigate experimentally.
For the synthesis of compounds related to this compound, one could create a virtual library of thousands of substituted 3-phenylpropanoic acids and various amino esters. The previously developed QSAR model could then be applied to predict the reaction rate for every possible combination in the library. This process would rapidly identify the most promising candidates for achieving high yields or specific reaction rates, which can then be prioritized for experimental synthesis.
Similarly, computational methods are used to design novel catalysts. researchgate.netnih.gov For instance, in designing artificial enzymes for ester hydrolysis, computational approaches can be used to screen different protein scaffolds and amino acid arrangements to find an active site geometry that optimally stabilizes the reaction's transition state. acs.orgresearchgate.net This involves docking the substrate into the proposed active site and calculating the binding energies and the activation energy for the catalytic step. This approach accelerates the development of new catalysts with enhanced activity and selectivity. nih.gov
Emerging Research Frontiers and Future Directions for N Acylated Butanoate Esters
Development of Highly Selective and Sustainable Synthetic Methodologies
The synthesis of N-acylated butanoate esters traditionally involves coupling carboxylic acids and amines, a process that often relies on stoichiometric activating agents, leading to significant waste production. ucl.ac.uk Modern research is intensely focused on developing catalytic, atom-economical alternatives that align with the principles of green chemistry. bohrium.comnih.gov
A primary goal is the direct catalytic formation of amides from carboxylic acids and amines, minimizing the use of hazardous reagents. researchgate.net Brønsted acidic ionic liquids, for example, have been investigated as reusable catalysts and solvents for direct N-acylation reactions, offering a more environmentally benign pathway. researchgate.net Another sustainable approach involves the photocatalytic synthesis of amides directly from alcohols using Covalent Organic Frameworks (COFs) as recyclable photocatalysts, which operate under mild conditions with red light irradiation. dst.gov.in This method represents a significant leap forward from conventional high-temperature processes. dst.gov.in
For the ester component, macroporous polymeric acid catalysts are being developed for direct esterification without the need to remove water, which is a major advantage in process efficiency. acs.org Similarly, heterogeneous acid catalysts are being explored for the sustainable production of biochemicals through esterification. mdpi.com The development of these sustainable methods is critical for reducing the environmental impact of producing complex molecules like Ethyl 4-(3-phenylpropanamido)butanoate.
Exploration of Novel Catalytic Systems for Challenging Amide-Ester Transformations
The inherent stability of the amide bond makes its formation and transformation a significant challenge in organic synthesis. thieme.de Consequently, a major research frontier is the discovery of novel catalytic systems that can mediate these transformations under mild conditions. Nickel-catalyzed systems have emerged as a groundbreaking approach for the conversion of amides to esters by activating the typically unreactive amide C–N bond. thieme.denih.gov This method allows for transformations that are difficult to achieve with traditional synthetic protocols. nih.gov
For the reverse reaction, the direct conversion of esters to amides, various catalytic systems are under investigation. Group (IV) metal alkoxides, such as zirconium (IV) tert-butoxide, when used with activators like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have proven effective for ester-amide exchange across a wide range of substrates without requiring the removal of alcohol byproducts. nih.gov Other metal catalysts, including those based on zinc and ruthenium, have also been reported for the amidation of esters, although they may require higher temperatures or longer reaction times. rsc.org
Furthermore, N-heterocyclic carbenes (NHCs) and other organocatalysts are being explored for promoting transesterification and amidation reactions, offering metal-free alternatives. rsc.orgorganic-chemistry.org These novel systems are crucial for expanding the synthetic toolkit available for creating and modifying N-acylated butanoate esters.
Table 1: Comparison of Catalytic Systems for Amide-Ester Transformations
| Catalyst System | Transformation | Key Advantages | Limitations |
|---|---|---|---|
| Nickel Complexes | Amide to Ester | Operates under mild conditions; activates stable C-N bonds. thieme.denih.gov | May require specific ligands and inert atmospheres. |
| Group (IV) Metal Alkoxides + Activator | Ester to Amide | Broad substrate scope; no need for byproduct removal. nih.gov | Catalyst system can be complex. |
| Zinc Clusters | Ester to Amide | Utilizes an inexpensive metal; mild reaction conditions. rsc.orgnih.gov | Can require long reaction times. rsc.org |
| Ruthenium Complexes | Ester to Amide | Effective for aminolysis of esters. rsc.org | May require high temperatures and inert atmospheres. rsc.org |
| N-Heterocyclic Carbenes (NHCs) | Ester to Amide | Metal-free organocatalysis. rsc.org | Scope and efficiency can be substrate-dependent. |
| Brønsted Acidic Ionic Liquids | Carboxylic Acid + Amine to Amide | Reusable catalyst and solvent; sustainable. researchgate.net | May require specific conditions to ensure high yields. |
Advanced Computational Tools for Predicting Reactivity and Conformation
The integration of computational chemistry is revolutionizing how organic reactions are designed and understood. Advanced computational tools are becoming indispensable for predicting the reactivity and conformational behavior of molecules like this compound. researchgate.net Density Functional Theory (DFT) calculations, for instance, are used to model reaction mechanisms, predict transition states, and determine whether a transformation, such as an amide-to-ester conversion, is thermodynamically favorable. nih.gov
Computational modeling can guide the development of new catalysts and reaction conditions. mit.edu For example, by simulating reaction pathways, chemists can identify potential intermediates and estimate activation energies, providing insights that are difficult to obtain through experimentation alone. researchgate.netacs.org This predictive power accelerates the discovery of efficient synthetic routes. mit.edu
Machine learning is also emerging as a powerful tool for predicting the outcomes of complex organic reactions. nih.gov By training models on large datasets of known reactions, these systems can predict the products of new reactant combinations with increasing accuracy. rsc.orgnih.gov Furthermore, computational methods like the DP4 framework, which uses computed NMR data (chemical shifts and coupling constants), are being refined to aid in the structural elucidation and conformational analysis of flexible molecules. comporgchem.com
Table 2: Advanced Computational Tools in Organic Synthesis
| Computational Tool | Application | Key Benefits |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism elucidation, transition state analysis, thermodynamic prediction. nih.gov | Provides detailed electronic structure information; predicts reaction feasibility. nih.gov |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effect modeling. researchgate.net | Simulates molecular motion and interactions over time. |
| Machine Learning Models | Reaction outcome prediction, retrosynthesis planning. nih.govrsc.orgnih.gov | Learns from vast datasets to predict new reactions; accelerates discovery. |
| DP4/dJ-DP4/iJ-DP4 Analysis | Structure and stereoisomer determination. comporgchem.com | Combines computed NMR data with statistical analysis for high-accuracy structure assignment. comporgchem.com |
Integration of Biocatalysis for Enantioselective and Green Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by mild reaction conditions, high selectivity, and reduced environmental impact. rsc.org Enzymes, particularly hydrolases like lipases, are widely used for the synthesis of both esters and amides. thieme-connect.denih.gov Lipase (B570770) B from Candida antarctica (CALB) is a prominent biocatalyst known for its stability and broad substrate scope in promoting amidation reactions. bohrium.comnih.govrsc.org
Enzymatic methods are especially valuable for enantioselective synthesis. Lipases can perform kinetic resolutions of racemic amines or alcohols, allowing for the production of chiral N-acylated esters with high enantiopurity. rsc.org The synthesis of amides can be achieved through the aminolysis of esters, a reaction efficiently catalyzed by enzymes in non-aqueous solvents to favor synthesis over hydrolysis. thieme-connect.de Recent research has also explored the direct enzymatic amidation of carboxylic acids, sometimes involving an in situ esterification step. rsc.org
Beyond lipases, other enzymes like nitrile hydratases are being integrated into chemoenzymatic cascades. nih.gov For example, a nitrile can be hydrated to a primary amide by a nitrile hydratase, followed by an in situ metal-catalyzed N-arylation, creating complex amides in a one-pot process. nih.gov The development of novel enzymes and the engineering of existing ones continue to expand the scope of biocatalysis for the green synthesis of complex molecules. ucl.ac.ukacs.orgnih.gov
Design and Synthesis of Derivatives for Methodological Studies in Organic Chemistry
The core structure of this compound serves as a versatile scaffold for the design and synthesis of novel derivatives aimed at advancing methodological studies in organic chemistry. By systematically modifying the phenyl ring, the alkyl chain, or the ester group, researchers can create a library of compounds to probe reaction mechanisms, test new catalytic systems, and develop novel analytical techniques.
Derivatization is a key strategy for enhancing the analytical detection of molecules. nih.gov For instance, carboxylic acid or amine moieties can be tagged with fluorescent labels or groups that improve ionization efficiency in mass spectrometry. nih.govthermofisher.comresearchgate.net Developing derivatives of N-acylated butanoate esters with specific functional handles (e.g., alkynes or azides for click chemistry) would enable their use as chemical probes to study biological systems.
Furthermore, synthesizing derivatives with varied electronic and steric properties allows for detailed structure-activity relationship (SAR) studies. These studies are crucial for optimizing the performance of molecules in various applications and for understanding the fundamental principles that govern their chemical reactivity. The creation of such derivatives provides the essential tools needed to explore and expand the boundaries of modern synthetic methodology. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
